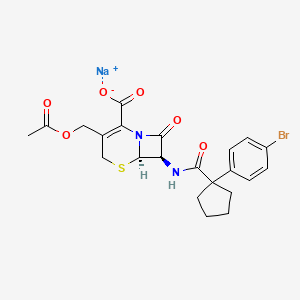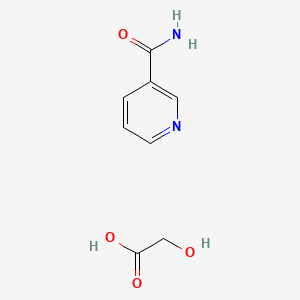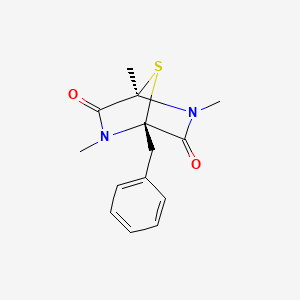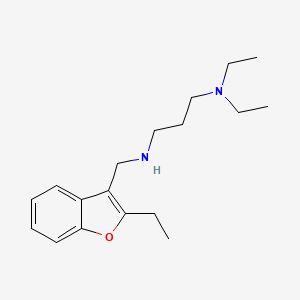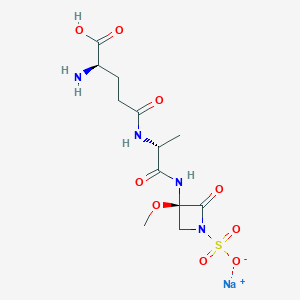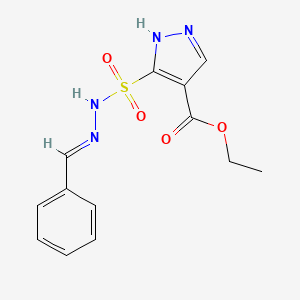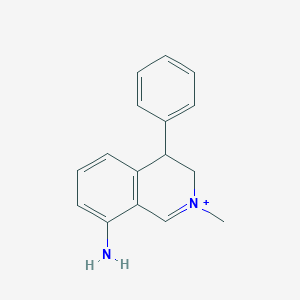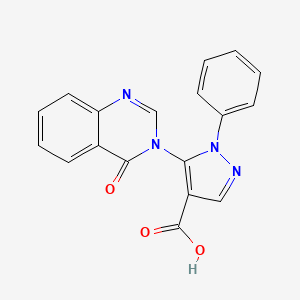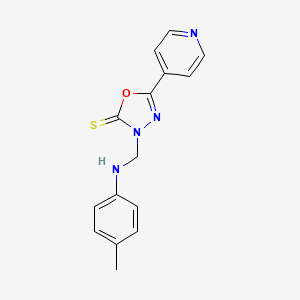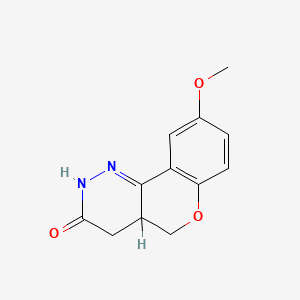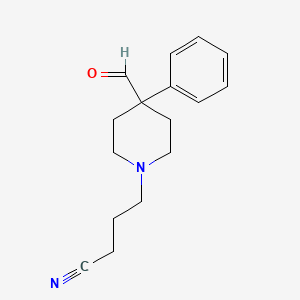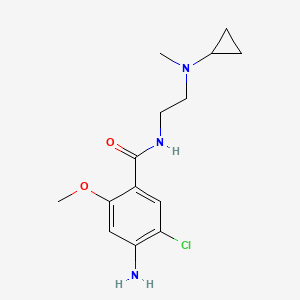
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: The benzene ring is chlorinated to introduce the chloro substituent.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Amidation: The benzamide core is formed by reacting with an appropriate amine.
Side Chain Introduction: The cyclopropylmethylaminoethyl side chain is introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the methoxy group can yield various substituted benzamides.
Scientific Research Applications
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for its biological activity. The methoxy group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-Amino-2-(benzyloxy)-5-chloro-N-(2-(diethylamino)ethyl)benzamide
Uniqueness
Benzamide, 4-amino-5-chloro-N-(2-(cyclopropylmethylamino)ethyl)-2-methoxy- is unique due to the presence of the cyclopropylmethylaminoethyl side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s stability, binding affinity, and specificity towards its molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
126105-17-7 |
|---|---|
Molecular Formula |
C14H20ClN3O2 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20ClN3O2/c1-18(9-3-4-9)6-5-17-14(19)10-7-11(15)12(16)8-13(10)20-2/h7-9H,3-6,16H2,1-2H3,(H,17,19) |
InChI Key |
HBWNVHHLPLJDRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


